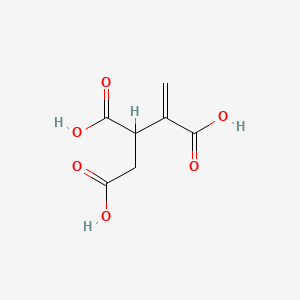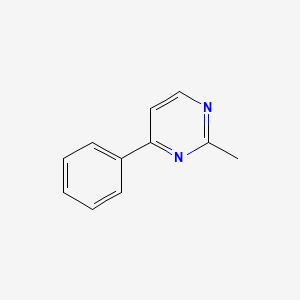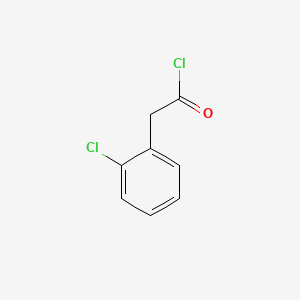
2-氯苯乙酰氯
概览
描述
2-Chlorophenylacetyl chloride is an organic chemical compound with the chemical formula C8H6Cl2O . It belongs to the class of aromatic acyl chlorides . It is a yellow liquid and is often used for research and development.
Molecular Structure Analysis
The molecular formula of 2-Chlorophenylacetyl chloride is C8H6Cl2O . Its molecular weight is 189.04 g/mol . The IUPAC name is 2-(2-chlorophenyl)acetyl chloride . The InChI Key is WIHSAOYVGKVRJX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chlorophenylacetyl chloride is a yellow liquid . It has a density of 1.3100 g/mL and a refractive index of 1.5480 to 1.55 . It has a specific gravity of 1.31 .科研应用
1. 氯离子通道的立体特异性
2-氯苯乙酰氯衍生物,如氯苯乙酸类似物,已被研究其对氯离子通道通量的影响能力,显示出对分子的绝对构型具有很强的依赖性。这项研究表明骨骼肌膜的氯离子通道中存在立体特异性结合位点或受体 (Bettoni et al., 1987)。
2. 环境处理
对水溶液中2-氯苯酚的湿法氧化研究已进行,以了解该过程在净化水中的有效性。该研究评估了温度、氧分压和2-氯苯酚的初始浓度等变量,发现2-氯苯酚消失和总有机碳去除的显著速率 (Poulopoulos et al., 2007)。
3. 光降解途径
对五氯酚的光降解研究表明,这些化合物中的氯可以完全矿化为氯离子。该研究揭示了中间体,并提供了由密度泛函理论支持的实验证据 (Suegara et al., 2005)。
4. 紫外诱导的除草剂降解
对2,4-二氯苯氧乙酸等除草剂在紫外光下降解的调查提供了关于光反应器降解过程的见解。该研究探讨了光强度、曝光时间和溶剂效应等各种参数 (Kundu et al., 2005)。
5. 胶体二氧化硅上的吸附
关于2-氯苯酚与二氧化硅表面相互作用的研究表明了吸附行为,表明了环境保留特性。研究表明,2-氯苯酚在二氧化硅表面的吸附遵循一级动力学,暗示通过毛细管凝结形成多层 (Jayarathna et al., 2019)。
6. 催化分解研究
在改性活性炭存在下,对过氧化氢和4-氯苯酚等化合物的催化分解进行了研究,表明了在环境净化应用中的潜力 (Huang et al., 2003)。
7. 对对氯苯酚氧化特性的研究
对对氯苯酚的芬顿氧化进行的调查有助于发展代表这一过程的机理模型,提供了关于pH值、铁、过氧化氢水平和对氯苯酚浓度对分解过程的影响的见解 (Kwon et al., 1999)。
8. 人工智能在吸附过程中的应用
利用基于人工智能模型来预测椰壳活性炭对水溶液中2-氯苯酚的吸附去除已展示了这些模型在捕捉数据非线性和帮助环境处理过程中的潜力 (Singh et al., 2013)。
Safety And Hazards
2-Chlorophenylacetyl chloride is harmful if swallowed and causes serious eye damage and severe skin burns . Contact with water liberates toxic gas . It should be stored in a dry place in a closed container . If swallowed, rinse mouth and do not induce vomiting . In case of eye contact, rinse cautiously with water for several minutes .
性质
IUPAC Name |
2-(2-chlorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSAOYVGKVRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199489 | |
| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenylacetyl chloride | |
CAS RN |
51512-09-5 | |
| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051512095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl chloride, 2-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorophenylacetyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


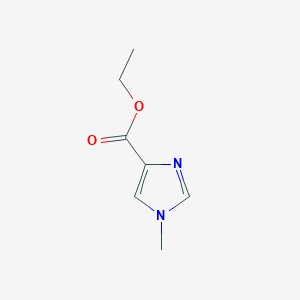
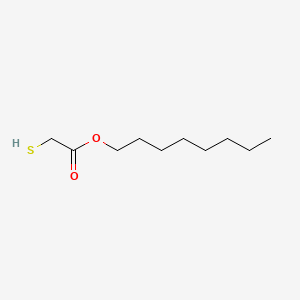
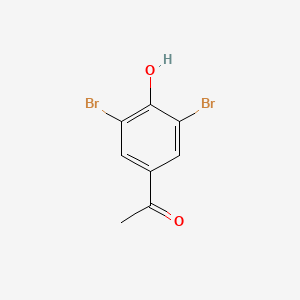
![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)
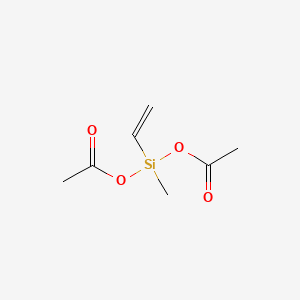
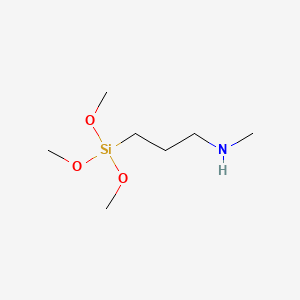


![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)
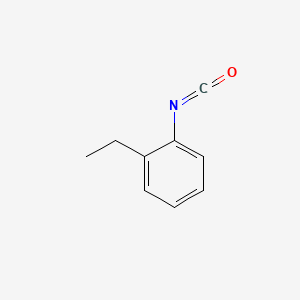
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
